

Crystal Structure Analysis of 1H-Pyrazole-3-carbaldehyde

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Compound of Interest

Compound Name:	1H-Pyrazole-3-carbaldehyde
CAS No.:	3920-50-1; 948552-36-1
Cat. No.:	B2389832

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A Technical Guide for Structural Chemists and Drug Developers

Executive Summary

1H-Pyrazole-3-carbaldehyde (3-formylpyrazole) is a pivotal heterocyclic building block in medicinal chemistry, serving as a precursor for Schiff base ligands, metal-organic frameworks (MOFs), and pyrazoline-based pharmacophores.[1] Its solid-state behavior is governed by a competitive landscape of hydrogen bond donors (N-H) and acceptors (pyridinic N, carbonyl O).

This guide provides a rigorous protocol for the single-crystal X-ray diffraction (SC-XRD) analysis of this compound. It addresses specific challenges such as prototropic tautomerism (1H- vs. 2H- isomers) and the differentiation of supramolecular synthons (dimers vs. catemers).

Chemical Context & Tautomeric Equilibrium

Before attempting structure solution, the crystallographer must understand the dynamic nature of the pyrazole ring.

- Tautomerism: In solution, the proton oscillates between N1 and N2. In the solid state, the lattice energy "freezes" the molecule into a single tautomer, typically the 1H-tautomer (3-substituted) or less commonly the 2H-tautomer (5-substituted equivalent).
- Functional Competition: The aldehyde group at C3 adds a strong hard-base acceptor (C=O), competing with the pyridinic nitrogen (N2) for the single proton donor (N1-H).

Feature	Description	Crystallographic Implication
Formula	C ₄ H ₄ N ₂ O	Z' usually 1 or 2.[2][3]
H-Bond Donor	Pyrazole N-H	Must be located in difference Fourier map.
H-Bond Acceptors	Pyrazole N (sp ²), Aldehyde O (sp ²)	Drives crystal packing (N-H...N vs N-H...O).
Space Group	Typically Monoclinic () or Triclinic ()	Centrosymmetric packing favored by dipole alignment.

Experimental Protocol: Crystallization to Refinement

Phase I: Crystal Growth

High-quality single crystals are required. Due to the polarity of the aldehyde and pyrazole moieties, non-polar solvents often yield microcrystalline powders.

Recommended Method: Slow Evaporation[4]

- Dissolution: Dissolve 50 mg of **1H-Pyrazole-3-carbaldehyde** in 2 mL of Ethanol or Methanol.
- Filtration: Pass through a 0.45 μm PTFE syringe filter into a clean scintillation vial to remove nucleation sites.

- Vapor Diffusion (Alternative): Place the vial (uncapped) inside a larger jar containing Hexane or Diethyl Ether. Cap the large jar.
- Timeline: Allow to stand undisturbed at 4°C for 3-7 days.
- Target: Colorless prisms or blocks, dimensions >0.1 mm.

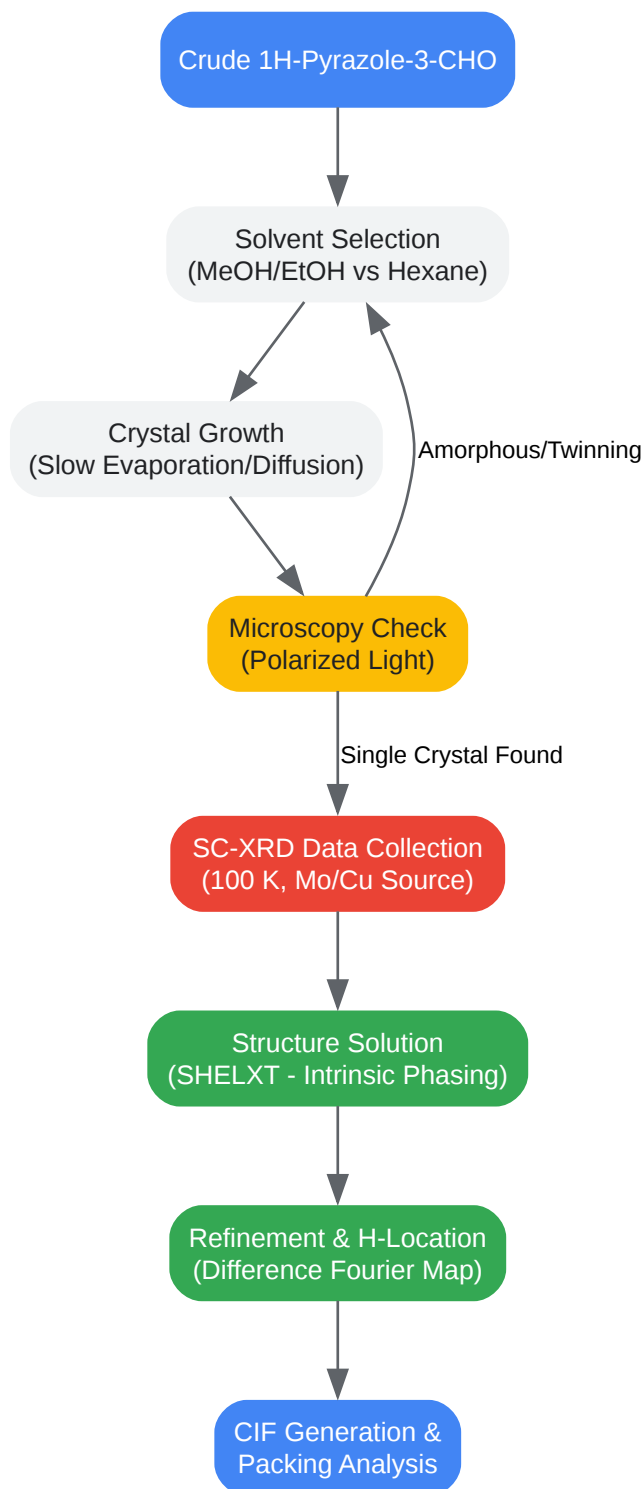
Phase II: Data Collection (SC-XRD)

- Temperature: 100 K - 150 K (Cryostream). Rationale: Low temperature is non-negotiable to reduce thermal ellipsoids, allowing precise assignment of the tautomeric proton.
- Radiation: Mo-K α ($\lambda = 0.71073 \text{ \AA}$) or Cu-K α ($\lambda = 1.54178 \text{ \AA}$). Cu is preferred for small organic cells to maximize diffraction intensity.
- Resolution: Collect data to at least 0.8 \AA resolution (for Mo) to ensure sufficient data-to-parameter ratio.

Phase III: Structure Solution & Refinement

- Phasing: Use Intrinsic Phasing (SHELXT) to locate heavy atoms (C, N, O).
- H-Atom Location (Critical):
 - Do not place the N-H proton geometrically immediately.
 - Refine heavy atoms anisotropically.
 - Generate a Difference Fourier Map. Look for a residual electron density peak (-0.8 – $1.0 \text{ e}^{-}/\text{\AA}^3$) near N1 or N2.
 - Decision: If the peak is near N1 (distal to aldehyde), assign as 1H-tautomer. If near N2 (proximal), assign as 2H-tautomer.
- Refinement: Use Full-matrix least-squares on (SHELXL).

Workflow Visualization



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Caption: Step-by-step workflow from crude material to final crystallographic information file (CIF).

Structural Analysis: Supramolecular Architecture

The crystal structure of **1H-Pyrazole-3-carbaldehyde** is defined by how the molecule satisfies its hydrogen bond donor (N-H) and acceptors (N, O).

The Hydrogen Bonding Competition

Two primary motifs are theoretically possible. The crystallographer must identify which is present:

- Motif A: Pyrazole-Pyrazole Catemers (N-H...N)
 - The N-H of one molecule donates to the pyridinic N of a neighbor.
 - This forms infinite 1D chains or cyclic trimers/tetramers.
 - Common in: Unsubstituted pyrazoles and 4-halopyrazoles.[\[5\]](#)
- Motif B: Pyrazole-Aldehyde Chains (N-H...O)
 - The N-H donates to the carbonyl oxygen of the aldehyde.
 - This is electronically favorable as C=O is a strong acceptor, but sterically more demanding.

Field Insight: In pyrazole-carbaldehydes, Motif A (N-H...N) typically dominates because the pyrazole-pyrazole interaction is a robust "homosynthon." However, the aldehyde oxygen often engages in secondary interactions (C-H...O) or weak contacts that stack the chains.

Graph Set Analysis

To formally describe the topology, use Etter's Graph Set notation:

- Chain (Catemer):

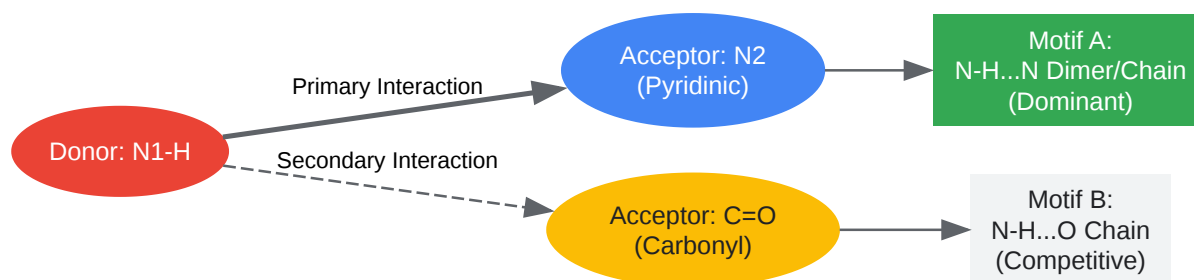
if linked N-H...N within the ring (rare), or

for intermolecular chains.

- Dimer:

is the classic pyrazole dimer ring.

Pathway Visualization: Interaction Logic



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Caption: Logic flow for supramolecular assembly. The N-H...N interaction is typically the primary driver of the lattice.

Implications for Drug Development

Understanding the solid-state form of **1H-Pyrazole-3-carbaldehyde** is not merely academic; it impacts downstream pharmaceutical applications:

- **Fragment-Based Drug Discovery (FBDD):** The spatial arrangement of the aldehyde relative to the N-H donor defines the "vector" for growing the molecule inside a protein binding pocket.
- **Schiff Base Synthesis:** The accessibility of the aldehyde oxygen in the crystal lattice correlates with reactivity. If the C=O is buried in strong H-bonds, solid-state reactivity (mechanochemistry) may be hindered.
- **Solubility Profile:** Polymorphs dominated by strong N-H...N dimers (high lattice energy) will be less soluble than those with weaker N-H...O networks.

References

- Sigma-Aldrich. **1H-Pyrazole-3-carbaldehyde** Product Specification & Properties. [Link](#)
- Foces-Foces, C., et al. (2000). [6] Pyrazoles as hydrogen bond donors and acceptors: Crystal structures and theoretical calculations. Acta Crystallographica Section C. [Link](#)
- Alkorta, I., et al. (2006). [3][6] Classification of hydrogen-bond motives in crystals of NH-pyrazoles. Arkivoc. [Link](#)
- PubChem. Compound Summary for CID 12218383: **1H-Pyrazole-3-carbaldehyde**. National Library of Medicine. [Link](#)
- Cambridge Crystallographic Data Centre (CCDC). CSD Search for Pyrazole Derivatives. (Standard reference for structural comparison). [Link](#)

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Sources

- 1. 1H-Pyrazole-3-carbaldehyde (CAS : 3920-50-1) [cuikangsynthesis.com]
- 2. 1H-Pyrazole-3-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC [pmc.ncbi.nlm.nih.gov]
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